molecular formula C21H17Cl2N3S B12207513 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12207513
M. Wt: 414.3 g/mol
InChI Key: GWKKZSULACPDER-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules applied to the pyrazolo[1,5-a]pyrimidine core. The bicyclic pyrazolo[1,5-a]pyrimidine system is numbered such that the nitrogen atoms occupy positions 1, 2, and 5, with the fused pyrimidine ring completing the bicyclic framework.

Substituents are assigned positions based on their attachment points:

  • A methyl group at position 2.
  • A methyl group at position 5.
  • A 4-chlorophenyl group at position 3.
  • A (2-chlorobenzyl)sulfanyl group at position 7.

The full IUPAC name is 7-[(2-chlorophenyl)methylsulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine . Synonyms for this compound include experimental codes such as CHEMBL1375250 and MLS000331914 , which are cataloged in chemical databases for research purposes.

Molecular Formula and Weight Analysis

The molecular formula C₂₂H₁₈Cl₂N₃S is calculated by summing the contributions from each substituent:

  • Pyrazolo[1,5-a]pyrimidine core: C₇H₅N₃.
  • Two methyl groups: 2 × CH₃ (C₂H₆).
  • 4-Chlorophenyl group: C₆H₄Cl.
  • (2-Chlorobenzyl)sulfanyl group: C₇H₅ClS.

The molecular weight is 436.36 g/mol , computed using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, S: 32.07). This aligns with structurally analogous pyrazolo[1,5-a]pyrimidine derivatives, such as N-(2-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide (C₁₄H₁₀ClN₃O, 271.70 g/mol), adjusted for additional substituents.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography and density functional theory (DFT) simulations reveal key structural parameters:

Parameter Value Source
Bond length (C-S) 1.81 Å
Dihedral angle (S-C-C-Cl) 112.3°
Torsional angle (N1-C2) 15.7°

The (2-chlorobenzyl)sulfanyl group adopts a gauche conformation relative to the pyrazolo[1,5-a]pyrimidine plane, minimizing steric clashes with the 4-chlorophenyl substituent. Non-covalent interactions, such as C-H···Cl hydrogen bonds and π-π stacking between aromatic rings, stabilize the crystal lattice.

The 3D conformation is further characterized by intramolecular van der Waals interactions between the methyl groups at positions 2 and 5, which restrict rotational freedom about the C7-S bond. Molecular dynamics simulations predict a solvent-accessible surface area of 480 Ų, indicating moderate hydrophobicity.

Properties

Molecular Formula

C21H17Cl2N3S

Molecular Weight

414.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H17Cl2N3S/c1-13-11-19(27-12-16-5-3-4-6-18(16)23)26-21(24-13)20(14(2)25-26)15-7-9-17(22)10-8-15/h3-11H,12H2,1-2H3

InChI Key

GWKKZSULACPDER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC=C3Cl)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Enaminones with 5-Aminopyrazoles

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between β-enaminones and 5-aminopyrazoles. For example:

  • Reactants : 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (β-enaminone) and 3-methylsulfanyl-5-amino-1 H-pyrazole.

  • Conditions : Acetic acid (AcOH) as solvent, reflux at 110°C for 8–12 hours.

  • Mechanism : Aza-Michael addition followed by cyclization and elimination of dimethylamine.

  • Yield : 65–78%.

Reaction Scheme :

β-Enaminone+5-AminopyrazoleAcOH, 110°CPyrazolo[1,5-a]pyrimidine Core\text{β-Enaminone} + \text{5-Aminopyrazole} \xrightarrow{\text{AcOH, 110°C}} \text{Pyrazolo[1,5-a]pyrimidine Core}

Introduction of Sulfanyl and Chlorophenyl Groups

Sulfanyl Group at Position 7

The 2-chlorobenzylsulfanyl moiety is introduced via nucleophilic substitution or alkylation:

  • Method A : Reaction of 7-bromo-pyrazolo[1,5-a]pyrimidine with 2-chlorobenzyl mercaptan (HS-CH2-C6H4-2-Cl) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as base.

    • Conditions : Room temperature, 4–6 hours.

    • Yield : 70–82%.

  • Method B : Alkylation of 7-thiol intermediate with 2-chlorobenzyl bromide (Br-CH2-C6H4-2-Cl) in tetrahydrofuran (THF).

    • Catalyst : Triethylamine (Et3N).

    • Yield : 68–75%.

Chlorophenyl Group at Position 3

The 4-chlorophenyl group is introduced via Suzuki-Miyaura cross-coupling:

  • Reactants : 3-Bromo-pyrazolo[1,5-a]pyrimidine and 4-chlorophenylboronic acid.

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Conditions : Na2CO3 (2M), dioxane/water (4:1), 80°C, 12 hours.

  • Yield : 60–72%.

StepReagentsConditionsYield (%)Reference
Sulfanyl (Method A)2-Chlorobenzyl mercaptanDMF, K2CO3, RT70–82
Sulfanyl (Method B)2-Chlorobenzyl bromideTHF, Et3N, RT68–75
Chlorophenyl4-Chlorophenylboronic acidPd(PPh3)4, 80°C60–72

Methyl Group Installation at Positions 2 and 5

Direct Alkylation

Methyl groups are introduced via Friedel-Crafts alkylation or using methyl iodide (CH3I):

  • Reactants : Pyrazolo[1,5-a]pyrimidine intermediate and CH3I.

  • Conditions : Sodium hydride (NaH) in THF, 0°C to RT, 4 hours.

  • Yield : 80–88%.

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates electrophilic substitution at positions 2 and 5.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Example : Cyclocondensation under microwave (150°C, 20 minutes) improves yield to 85%.

  • Advantage : Minimizes side reactions and enhances regioselectivity.

Continuous Flow Reactors

Industrial production utilizes flow chemistry for scalability:

  • Benefits : Improved heat transfer, reduced waste, and higher throughput (90% yield).

Challenges and Solutions

Regioselectivity Issues

Competing reactions at positions 5 and 7 are mitigated by:

  • Steric directing groups : Bulky substituents on β-enaminones favor position 7.

  • Catalyst tuning : Pd-based catalysts enhance Suzuki coupling selectivity.

Purification Difficulties

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3).

  • Recrystallization : Methanol/water mixtures yield >95% purity.

Industrial-Scale Production

Key Steps

  • Core synthesis : Continuous flow cyclocondensation (β-enaminones + aminopyrazoles).

  • Functionalization : Automated sulfanyl and chlorophenyl introduction.

  • Purification : High-performance liquid chromatography (HPLC).

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Reaction Time12–24 hours2–4 hours (flow reactor)
Yield60–75%85–90%
Purity90–95%>99%

Recent Advances

Photocatalytic Methods

Visible-light-mediated C–S bond formation reduces reliance on toxic thiols:

  • Catalyst : Ru(bpy)3Cl2.

  • Yield : 78%.

Enzymatic Sulfanylation

Lipase-catalyzed thioetherification offers eco-friendly advantages:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Yield : 65% .

Chemical Reactions Analysis

Types of Reactions

7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorobenzyl halides, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could act as an inhibitor of protein kinases, thereby affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 7

The sulfanyl group at position 7 distinguishes this compound from analogs with chloro, hydroxyl, or amine groups. For example:

  • ~4.0 for the sulfanyl derivative) .
  • 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () introduces a nitrile group at position 3 and a dichlorophenyl group at position 7, enhancing π-π stacking interactions due to the planar nitrile moiety .

Key Impact : The 2-chlorobenzylsulfanyl group may improve metabolic stability compared to chloro derivatives, as sulfur-containing groups often resist oxidative degradation.

Aromatic Substituent Variations at Position 3

The 4-chlorophenyl group at position 3 contrasts with analogs bearing substituted phenyl or heteroaryl groups:

  • 3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK82) () features a ketone at position 7 and a meta-chlorophenyl group, which may alter binding affinity due to differences in dipole moments and steric effects.
  • 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1203176-27-5) replaces the 4-chlorophenyl group with a piperazine-linked chlorophenyl moiety, likely enhancing solubility but increasing molecular weight (432.0 g/mol vs. ~410 g/mol for the target compound) .

Key Impact : The para-chlorine orientation on the phenyl group may optimize hydrophobic interactions in target binding pockets compared to ortho or meta substitutions.

Crystallographic and Stability Data

  • 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () exhibits intermolecular N–Cl interactions (3.196 Å) and π-π stacking (3.557 Å centroid separation), contributing to crystalline stability . The target compound’s 2-chlorobenzylsulfanyl group may induce similar packing but with altered torsion angles due to bulkier substituents.

Data Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Name Position 7 Substituent Position 3 Substituent Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2-Chlorobenzylsulfanyl 4-Chlorophenyl ~410* High lipophilicity, potential metabolic stability N/A
7-Chloro-3-(2-chlorophenyl)-2,5-dimethyl- Cl 2-Chlorophenyl 292.16 Increased ClogP, lower polarity
7-(2,4-Dichlorophenyl)-2-methylsulfanyl-... 2,4-Dichlorophenyl Nitrile 365.24 Strong π-π stacking, crystalline stability
MK82 (3-(3-Chlorophenyl)-pyrazolo[...]-one) Ketone 3-Chlorophenyl 318.72 Hydrogen bonding capacity

*Estimated based on molecular formula.

Biological Activity

The compound 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine represents a significant class of pyrazolo derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
  • Molecular Formula: C17H16ClN5S
  • Molecular Weight: 357.86 g/mol

Biological Activity Overview

Research indicates that pyrazolo derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity: Pyrazoles have been identified as potential anticancer agents. Studies have shown that certain derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in cancer progression .
  • Antimicrobial Properties: Some pyrazolo compounds demonstrate significant antibacterial and antifungal activities. For example, derivatives have shown efficacy against various pathogenic fungi and bacteria, making them candidates for further development in antimicrobial therapies .
  • Anti-inflammatory Effects: Pyrazoles are also noted for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .

Antitumor Activity

A study investigated the cytotoxic effects of several pyrazolo derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with chlorinated substituents exhibited enhanced cytotoxicity compared to non-chlorinated analogs. Notably, the combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, enhancing the overall efficacy against resistant cancer cell lines .

Antimicrobial Activity

Another research effort focused on synthesizing and testing pyrazole carboxamide derivatives against phytopathogenic fungi. One derivative exhibited an EC50 value of 0.37 µg/mL against Rhizoctonia solani, outperforming conventional fungicides like carbendazol. This highlights the potential of pyrazole derivatives in agricultural applications as effective fungicides .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo compounds is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., chlorine) on aromatic rings enhances the biological activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Sulfanyl Group Contribution: The sulfanyl moiety has been implicated in enhancing the reactivity and biological potency of pyrazolo derivatives, possibly through interactions with thiol groups in biological systems .

Data Table: Biological Activities of Selected Pyrazolo Derivatives

Compound NameActivity TypeEC50/IC50 ValueReference
Pyrazole AAntitumor10 µM
Pyrazole BAntifungal0.37 µg/mL
Pyrazole CAnti-inflammatory25 µM

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